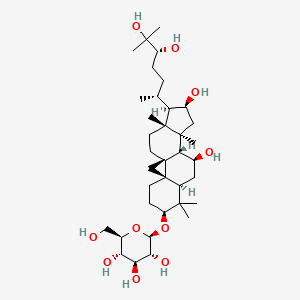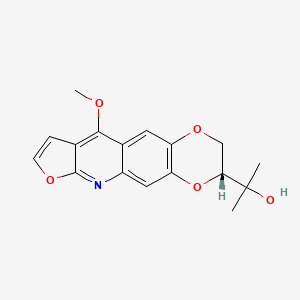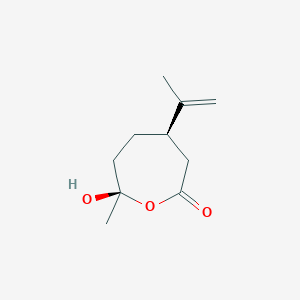![molecular formula C64H120O16S B1262590 2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1262590.png)
2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with tetracosanoic acid, and at the 3-position with (2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Structural Features : The compound is a part of multiacylated trehalose 2-sulfates produced by Mycobacterium tuberculosis. It is characterized as a tetraacyl-alpha,alphs'-D-trehalose 2'-sulfate with specific acyl substituents (Goren, Brokl, & Das, 1976).
- Synthetic Studies : Efforts have been made towards synthesizing analogues of this compound, such as Sulfolipid-I (SL-I), which is comprised of a trehalose 2-sulfate core modified with fatty acyl substituents (Leigh & Bertozzi, 2008).
Biological Functions and Applications
- Osmolyte in Archaea : A derivative of this compound, 1-(2-O-sulfo-alpha-D-glucopyranosyl)-alpha-D-glycopyranose, was found to be a major organic solute in certain haloalkaliphilic archaea, acting as an osmolyte (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
- Enzymatic Interaction : Glycosyltrehalose trehalohydrolase from Sulfolobus solfataricus interacts with glycosyltrehalosides, including compounds similar to the one , cleaving the alpha-1,4 glycosidic bond adjacent to the trehalose moiety (Feese et al., 2000).
- Glycolipid Sulfotransferase Activity : Research on Mycobacterium tuberculosis has demonstrated the presence of sulfated trehalose glycolipids, including derivatives similar to this compound, synthesized by sulfotransferases (Rivera-Marrero et al., 2002).
Propriétés
Nom du produit |
2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose |
|---|---|
Formule moléculaire |
C64H120O16S |
Poids moléculaire |
1177.7 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-tetracosanoyloxyoxan-4-yl] (E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoate |
InChI |
InChI=1S/C64H120O16S/c1-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-31-33-35-37-39-41-43-55(67)77-61-59(57(69)54(48-66)76-64(61)79-63-60(80-81(72,73)74)58(70)56(68)53(47-65)75-63)78-62(71)52(6)46-51(5)45-50(4)44-49(3)42-40-38-36-34-32-30-22-20-18-16-14-12-10-8-2/h46,49-51,53-54,56-61,63-66,68-70H,7-45,47-48H2,1-6H3,(H,72,73,74)/b52-46+/t49-,50-,51-,53+,54+,56+,57+,58-,59-,60+,61+,63+,64+/m0/s1 |
Clé InChI |
NSNRNZOEBYBEBY-ZTTPXEDBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)/C(=C/[C@@H](C)C[C@@H](C)C[C@@H](C)CCCCCCCCCCCCCCCC)/C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)C(=CC(C)CC(C)CC(C)CCCCCCCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




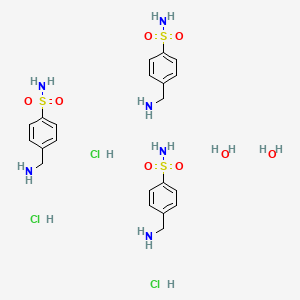
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
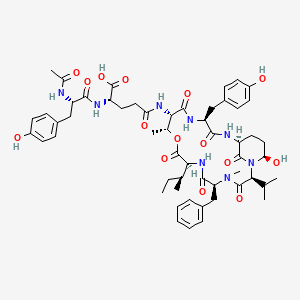
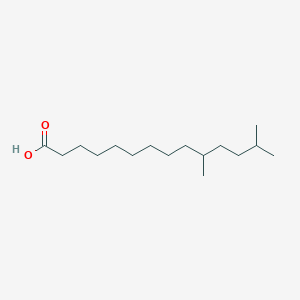
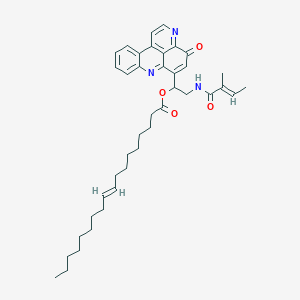
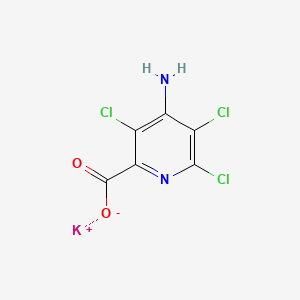
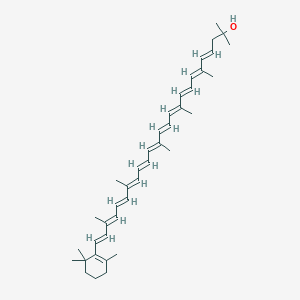
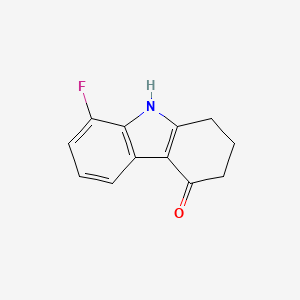
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
